N-(3-Chloro-4-methylphenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide
Overview
Description
N-(3-Chloro-4-methylphenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a sulfanyl group, and a chloro-methylphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction, using thiol reagents. The final step involves the coupling of the chloro-methylphenyl moiety through a suitable cross-coupling reaction, such as Suzuki or Heck coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be essential for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the sulfanyl group can form covalent bonds with nucleophilic residues. This dual mode of action allows the compound to modulate multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the chloro-substituted phenyl ring, but lack the quinazolinone and sulfanyl groups.
Quinazolinones: Compounds with a quinazolinone core but different substituents, such as 2-phenylquinazolin-4(3H)-one.
Thioacetamides: Compounds with a thioacetamide group but different aromatic substituents.
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide is unique due to its combination of a quinazolinone core, a sulfanyl group, and a chloro-methylphenyl moiety. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3,3-diethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4S/c1-4-31-22(32-5-2)12-13-28-23(30)18-8-6-7-9-20(18)27-24(28)33-15-21(29)26-17-11-10-16(3)19(25)14-17/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAFBOXNXQBLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=C(C=C3)C)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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